REACTION_CXSMILES
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[CH3:1][O:2][C:3]1[CH:10]=[CH:9][C:6]([CH2:7][OH:8])=[CH:5][CH:4]=1.[OH-].[K+].[Cl:13][C:14]1[CH:19]=[C:18](Cl)[N:17]=[C:16]([CH3:21])[N:15]=1>CN(C=O)C.C(OCC)(=O)C>[Cl:13][C:14]1[CH:19]=[C:18]([O:8][CH2:7][C:6]2[CH:9]=[CH:10][C:3]([O:2][CH3:1])=[CH:4][CH:5]=2)[N:17]=[C:16]([CH3:21])[N:15]=1 |f:1.2|
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Name
|
|
Quantity
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1.66 g
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Type
|
reactant
|
Smiles
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COC1=CC=C(CO)C=C1
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Name
|
|
Quantity
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20 mL
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Type
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solvent
|
Smiles
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CN(C)C=O
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Name
|
|
Quantity
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2.31 g
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Type
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reactant
|
Smiles
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[OH-].[K+]
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Name
|
|
Quantity
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2.15 g
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Type
|
reactant
|
Smiles
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ClC1=NC(=NC(=C1)Cl)C
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Name
|
|
Quantity
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4 mL
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Type
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solvent
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Smiles
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CN(C)C=O
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Name
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|
Quantity
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50 mL
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Type
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solvent
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Smiles
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C(C)(=O)OCC
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Control Type
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AMBIENT
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Type
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CUSTOM
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Details
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stirred at room temperature for 10 min
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Rate
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UNSPECIFIED
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RPM
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0
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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by cooling to 0° C
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Type
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ADDITION
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Details
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added to the solution drop-wise
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Type
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CUSTOM
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Details
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was controlled under 2° C
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Type
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WAIT
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Details
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The reaction solution was kept at 0° C. for 2 h
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Duration
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2 h
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Type
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TEMPERATURE
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Details
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to warm slowly to 16° C. over 1 hr
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Duration
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1 h
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Type
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WASH
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Details
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washed with brine (50 mL×2)
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Type
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DRY_WITH_MATERIAL
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Details
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dried over MgSO4
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Type
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FILTRATION
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Details
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filtered
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Type
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CONCENTRATION
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Details
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concentrated i
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Type
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CUSTOM
|
Details
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The crude mixture was purified by chromatography on silica gel (eluting 7.7% ethyl acetate/hexane)
|
Reaction Time |
10 min |
Name
|
|
Type
|
product
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Smiles
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ClC1=NC(=NC(=C1)OCC1=CC=C(C=C1)OC)C
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |